Cas no 690211-37-1 ((2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate)

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring both alkenyl and ethynyl functional groups, making it a versatile intermediate in organic synthesis. Its stereochemically defined structure ensures high selectivity in asymmetric transformations, particularly in the construction of complex heterocycles and bioactive molecules. The benzyl carboxylate moiety enhances stability while allowing for selective deprotection under mild conditions. The presence of reactive alkene and alkyne groups enables further functionalization via cross-coupling, cycloaddition, or other derivatization strategies. This compound is particularly valuable in medicinal chemistry and materials science, where precise control over molecular architecture is critical. Its well-defined configuration supports reproducible outcomes in stereoselective reactions.
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate structure
690211-37-1 structure
Product Name:(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate
CAS No:690211-37-1
MF:C18H21NO2
MW:283.36484503746
CID:5056044
Update Time:2025-08-05

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate
    • Inchi: 1S/C18H21NO2/c1-3-5-11-17-13-12-16(4-2)19(17)18(20)21-14-15-9-7-6-8-10-15/h2-3,6-10,16-17H,1,5,11-14H2/t16-,17+/m0/s1
    • InChI Key: OKBSZLUIHHLKOF-DLBZAZTESA-N
    • SMILES: N1(C(OCC2=CC=CC=C2)=O)[C@@H](C#C)CC[C@H]1CCC=C

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B275455-25mg
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate
690211-37-1
25mg
$ 230.00 2023-04-18
TRC
B275455-50mg
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate
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50mg
$ 431.00 2023-04-18
TRC
B275455-100mg
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate
690211-37-1
100mg
$ 839.00 2023-04-18
TRC
B275455-250mg
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate
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$ 1780.00 2023-04-18

Additional information on (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate

Introduction to (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate (CAS No. 690211-37-1)

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate (CAS No. 690211-37-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl ester group, an alkynyl substituent, and a chiral pyrrolidine ring. These structural elements contribute to its potential as a valuable intermediate in the synthesis of bioactive molecules and drug candidates.

The (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate molecule is particularly interesting due to its chiral centers at the 2 and 5 positions of the pyrrolidine ring. The presence of these chiral centers can significantly influence the biological activity and pharmacological properties of the compound. Chiral molecules are known to exhibit enantiomeric selectivity, which can lead to different biological effects depending on the specific enantiomer used. This property makes (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate a promising candidate for the development of stereoselective drugs.

Recent studies have explored the potential applications of (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate in various therapeutic areas. One notable area of research is its use as an intermediate in the synthesis of compounds targeting neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The alkynyl group in (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate allows for facile functionalization through click chemistry reactions, making it a versatile building block for the synthesis of complex bioactive molecules.

In addition to its potential in neurological research, (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate has also shown promise in cancer research. A study published in Cancer Research demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The benzyl ester group and the alkynyl substituent were found to play crucial roles in modulating the compound's biological activity and selectivity.

The synthetic route for (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate has been extensively studied and optimized to ensure high yields and stereoselectivity. One common approach involves the use of asymmetric catalysis to introduce the chiral centers at the 2 and 5 positions of the pyrrolidine ring. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee) values. Recent advancements in asymmetric catalysis have led to more efficient and environmentally friendly synthetic methods, making (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate more accessible for large-scale production.

The physical and chemical properties of (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylepryrrolidinecarboxylic acid benzylester have been thoroughly characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into the molecular structure and conformational behavior of the compound. For example, NMR spectroscopy has been used to confirm the presence of the chiral centers and to study the dynamic behavior of the molecule in solution.

The stability and solubility properties of (2R,5R)-Benzyl 2-(Butenylethynylepryrrolinecarboxylic acid benzylester) are important considerations for its use in pharmaceutical applications. Studies have shown that this compound exhibits good stability under various conditions, including exposure to light, heat, and air. However, it is generally recommended to store it under inert conditions to maintain its integrity over extended periods. The solubility profile of (2R,5R)-Benzyl 2-(Butenylethynylepryrrolinecarboxylic acid benzylester) has been optimized through derivatization strategies to enhance its bioavailability when used as a drug candidate.

In conclusion, (2R,5R)-Benzyl 2-(Butenylethynylepryrrolinecarboxylic acid benzylester) (CAS No. 690211-37-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including chiral centers and functional groups such as an alkynyl substituent and a benzyl ester group, make it a valuable intermediate for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to explore new avenues for its use in drug discovery and development.

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